2-(6-Amino-9H-purin-8-ylsulfanyl)-N-furan-2-ylmethyl-acetamide
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Overview
Description
2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a purine base linked to a furan ring through a sulfanyl bridge and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the purine and furan intermediates. The key steps include:
Formation of the Purine Intermediate: This involves the synthesis of 6-amino-9H-purine, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Formation of the Furan Intermediate: The furan ring is synthesized separately, often starting from furfural or other furan derivatives.
Coupling Reaction: The purine and furan intermediates are then coupled through a sulfanyl bridge, typically using thiolating agents under mild conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine or furan rings.
Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purine or furan derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways. The furan ring and sulfanyl bridge may enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]BUTANOIC ACID: Similar structure but with a butanoic acid group instead of an acetamide.
6-AMINO-9H-PURINE: The core purine structure without the furan and sulfanyl modifications.
FURAN-2-YL METHYL ACETAMIDE: Contains the furan and acetamide groups but lacks the purine moiety.
Uniqueness
2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of a purine base, furan ring, and sulfanyl bridge, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12N6O2S |
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Molecular Weight |
304.33 g/mol |
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C12H12N6O2S/c13-10-9-11(16-6-15-10)18-12(17-9)21-5-8(19)14-4-7-2-1-3-20-7/h1-3,6H,4-5H2,(H,14,19)(H3,13,15,16,17,18) |
InChI Key |
XFKWLRUSFJCSSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
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